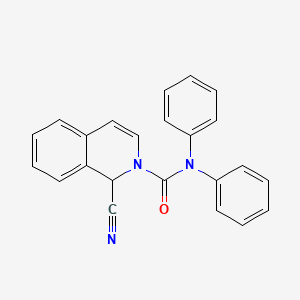![molecular formula C26H22O4 B14163186 4,6-Bis[3-(benzyloxy)prop-1-yn-1-yl]benzene-1,3-diol CAS No. 925900-79-4](/img/structure/B14163186.png)
4,6-Bis[3-(benzyloxy)prop-1-yn-1-yl]benzene-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Bis[3-(benzyloxy)prop-1-yn-1-yl]benzene-1,3-diol is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzene ring substituted with two benzyloxypropynyl groups and two hydroxyl groups, making it a versatile molecule for chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis[3-(benzyloxy)prop-1-yn-1-yl]benzene-1,3-diol typically involves the following steps:
Starting Materials: The synthesis begins with a benzene derivative that has hydroxyl groups at the 1,3 positions.
Alkylation: The hydroxyl groups are alkylated with 3-(benzyloxy)prop-1-yn-1-yl bromide under basic conditions to form the desired product.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Common solvents include tetrahydrofuran (THF) or dimethylformamide (DMF), and bases like potassium carbonate (K2CO3) are used to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for larger volumes, ensuring purity through recrystallization or chromatography, and implementing safety measures for handling reactive intermediates.
Analyse Des Réactions Chimiques
Types of Reactions
4,6-Bis[3-(benzyloxy)prop-1-yn-1-yl]benzene-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The alkyne groups can be reduced to alkenes or alkanes.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas (H2) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alkenes or alkanes with reduced alkyne groups.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4,6-Bis[3-(benzyloxy)prop-1-yn-1-yl]benzene-1,3-diol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions due to its hydroxyl groups.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 4,6-Bis[3-(benzyloxy)prop-1-yn-1-yl]benzene-1,3-diol depends on its application:
Enzyme Interactions: The hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modifying their activity.
Pharmacophore: The compound can interact with biological targets through its benzyloxy and alkyne groups, affecting molecular pathways involved in disease processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenyl-4,6-bis(prop-2-yn-1-yloxy)-1,3,5-triazine: Similar structure with triazine ring instead of benzene.
1-Methoxy-4-(1-propyn-1-yl)benzene: Contains a methoxy group and a propynyl group on a benzene ring.
2-[3-(benzyloxy)prop-1-yn-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Features a dioxaborolane ring with similar substituents.
Uniqueness
4,6-Bis[3-(benzyloxy)prop-1-yn-1-yl]benzene-1,3-diol is unique due to its combination of benzyloxy and hydroxyl groups, which provide a versatile platform for chemical modifications and interactions in various applications.
Propriétés
Numéro CAS |
925900-79-4 |
|---|---|
Formule moléculaire |
C26H22O4 |
Poids moléculaire |
398.4 g/mol |
Nom IUPAC |
4,6-bis(3-phenylmethoxyprop-1-ynyl)benzene-1,3-diol |
InChI |
InChI=1S/C26H22O4/c27-25-18-26(28)24(14-8-16-30-20-22-11-5-2-6-12-22)17-23(25)13-7-15-29-19-21-9-3-1-4-10-21/h1-6,9-12,17-18,27-28H,15-16,19-20H2 |
Clé InChI |
DRRWUOWAGYTXJQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COCC#CC2=CC(=C(C=C2O)O)C#CCOCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


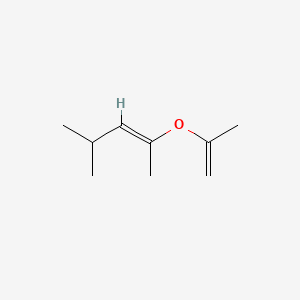
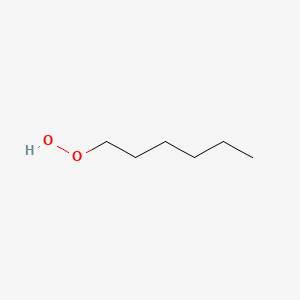
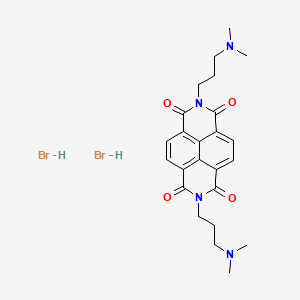
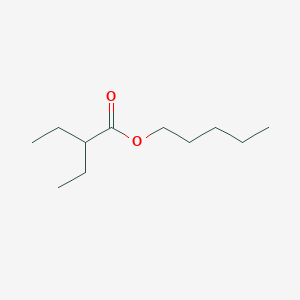
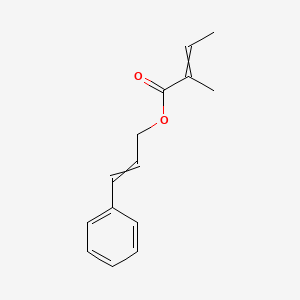
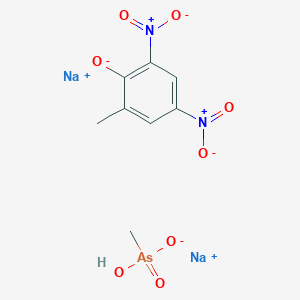

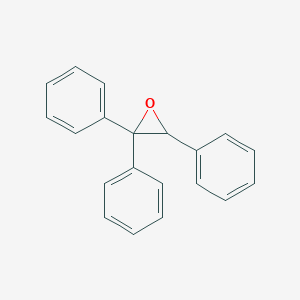
![2-[(4-Nitrophenyl)methylideneamino]benzoic acid](/img/structure/B14163170.png)
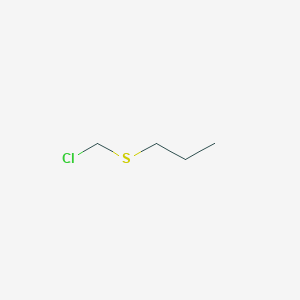


![Methyl 4-[({[3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B14163193.png)
